molecular formula C8H14ClF2NO B2584909 (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride CAS No. 2230798-66-8

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride

Cat. No.: B2584909
CAS No.: 2230798-66-8
M. Wt: 213.65
InChI Key: ZPHZTATWAGINRJ-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride ( 2230798-66-8) is a chemical compound supplied for laboratory research and development purposes . This high-purity building block features a unique spirocyclic structure incorporating both difluoro and oxaspiro motifs, which are of significant interest in modern medicinal chemistry and drug discovery for their potential to influence the physicochemical properties and metabolic stability of novel molecules . The specific research applications and biological mechanisms of action for this compound are an active area of scientific investigation. Researchers value this compound for its potential use in developing new therapeutic agents and as a key intermediate in complex synthetic pathways. Its molecular formula is C 8 H 14 ClF 2 NO, with a molecular weight of 213.65 . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)6(5-11)7(8)1-3-12-4-2-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHZTATWAGINRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and methanamine groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound may require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-spirocyclic ketones, while reduction may produce difluoro-spirocyclic alcohols.

Scientific Research Applications

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with its closest structural analogs based on spiro ring systems, substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring System Substituents Purity Reference
(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride 2230798-66-8 C₈H₁₃ClF₂NO 213.7 6-oxaspiro[2.5]octane 2,2-difluoro ≥95%
1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride 2418708-74-2 C₈H₁₃ClF₂NO 213.7 6-oxaspiro[3.4]octane 2,2-difluoro ≥95%
6-oxaspiro[2.5]octan-1-ylmethanamine hydrochloride 1384431-19-9 C₈H₁₆ClNO 177.67 6-oxaspiro[2.5]octane None Not specified
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride 1630906-35-2 C₆H₁₀ClF₂N 193.6 5-azaspiro[2.5]octane 1,1-difluoro Not specified
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride 2551118-64-8 C₁₀H₁₇ClF₂NO 255.7 1-oxaspiro[4.5]decane 8,8-difluoro Not specified

Critical Analysis of Structural Variations

Spiro Ring Size and Substituent Positioning: The target compound’s 6-oxaspiro[2.5]octane core differs from the 6-oxaspiro[3.4]octane analog (CAS 2418708-74-2) in ring junction geometry. The 1-oxaspiro[4.5]decane derivative (CAS 2551118-64-8) has a larger 10-membered ring, which may reduce conformational rigidity and increase solubility due to enhanced flexibility .

Fluorination Effects: Fluorine atoms at the 2-position in the target compound enhance lipophilicity (logP) and metabolic stability compared to the non-fluorinated analog (CAS 1384431-19-9). The 1,1-difluoro-5-azaspiro[2.5]octane (CAS 1630906-35-2) replaces the oxygen atom with nitrogen, altering polarity and hydrogen-bonding capacity, which could influence pharmacokinetics .

Molecular Weight and Salt Form: The hydrochloride salt form is consistent across analogs, improving aqueous solubility for in vitro assays. However, the target compound’s higher molecular weight (213.7 vs. 177.67 g/mol for non-fluorinated analog) reflects the addition of fluorine atoms .

Biological Activity

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C8H13F2NO·HCl
  • IUPAC Name : (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride
  • CAS Number : 2230798-66-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

PathogenActivity ObservedReference
E. coliMIC = 62.5 µg/mL
E. faecalisMIC = 78.12 µg/mL
Staphylococcus aureusModerate activity noted

These findings suggest that this compound has potential as an antimicrobial agent.

Antiproliferative Effects

Research has also shown antiproliferative effects against cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These results indicate that the compound may inhibit cancer cell growth, warranting further investigation into its potential as an anticancer drug.

Case Studies and Applications

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Drug Development : Ongoing research is focusing on its use in developing new pharmaceuticals targeting various diseases.
  • Specialty Chemicals : The compound is being explored for its utility in synthesizing specialty chemicals with unique properties.
  • Inhibitory Studies : In silico studies have been conducted to assess its interaction with key proteins involved in bacterial resistance mechanisms, particularly against Staphylococcus aureus .

Q & A

Basic: What synthetic methodologies are recommended for (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation followed by fluorination and amine functionalization. Key steps include:

  • Spirocyclic Precursor Preparation : Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis .
  • Difluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 2,2-position .
  • Amine Hydrochloride Formation : Reaction with HCl gas or aqueous HCl to stabilize the amine as a hydrochloride salt .
    Optimization : Control reaction temperature (often 0–25°C) and pH (acidic conditions for cyclization) to minimize side products. Purification via recrystallization or HPLC is critical for high purity (>95%) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and fluorine coupling patterns (e.g., ¹⁹F NMR for difluoro groups) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry for molecular weight verification .
  • X-ray Crystallography : Resolve stereochemistry and confirm spiro[2.5]octane geometry .
    Data Cross-Validation : Compare spectral data with analogs (e.g., 6,6-difluorospiro[2.5]octan-1-amine hydrochloride) to identify deviations .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents (logP ≈ 1.2) .
  • Stability :
    • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the oxa-ring .
    • pH Sensitivity : Degrades under strong alkaline conditions (pH > 10); use buffered solutions (pH 4–7) for biological assays .

Advanced: How to design experiments evaluating its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., oxidoreductases or hydrolases) .
    • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .
  • Cell-Based Models :
    • Dose-Response Curves : Test cytotoxicity (MTT assay) and bioactivity in relevant cell lines (e.g., neuronal or cancer cells) .
    • Pathway Analysis : RNA-seq or Western blotting to identify affected pathways (e.g., oxidative stress or apoptosis) .

Advanced: How does the spirocyclic difluoro-oxa structure influence reactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the spirocarbon, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : The oxa-ring imposes torsional strain, favoring ring-opening reactions under acidic conditions .
  • Comparative Studies :
    • Synthetic Yield : Difluoro analogs show 20–30% lower yields in amine functionalization vs. non-fluorinated spiro compounds due to steric hindrance .
    • Biological Half-Life : Fluorination improves metabolic stability (t½ increased by 2× in liver microsomes) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Checks :
    • Batch Variability : Compare activity across synthesized batches (purity >98% by HPLC) to rule out impurity effects .
    • Assay Conditions : Standardize buffer composition (e.g., ionic strength, pH) and temperature .
  • Mechanistic Studies :
    • Isotopic Labeling : Use <sup>18</sup>O or <sup>2</sup>H to track metabolic pathways and identify active metabolites .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .

Advanced: How to assess environmental and ecological impacts during disposal?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis : Monitor breakdown products in aqueous solutions (pH 4–9) via LC-MS to identify persistent intermediates .
    • Photolysis : Expose to UV light (254 nm) to assess photodegradation rates .
  • Ecotoxicology :
    • Algal Growth Inhibition : Test EC₅₀ in Chlamydomonas reinhardtii to evaluate aquatic toxicity .
    • Soil Microcosms : Measure biodegradation in soil samples (OECD 307 guidelines) .

Advanced: What comparative structural analyses differentiate this compound from bicyclic amine derivatives?

Methodological Answer:

  • X-ray Diffraction : Compare bond lengths and angles (e.g., C-O vs. C-N in azabicyclo analogs) to highlight spirocyclic strain .
  • Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles (e.g., oxa-ring stability vs. azabicyclo compounds) .
  • Spectroscopic Signatures : IR spectroscopy to distinguish oxa-ring vibrations (∼1100 cm⁻¹) from azabicyclo N-H stretches .

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